molecular formula C19H28O2 B14163536 (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one CAS No. 4060-50-8

(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one

Cat. No.: B14163536
CAS No.: 4060-50-8
M. Wt: 288.4 g/mol
InChI Key: WAVAWRNIAQZTBO-UGCZWRCOSA-N
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Description

The compound (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one is a complex organic molecule characterized by its unique structure and stereochemistry. This compound belongs to the class of polycyclic compounds and is notable for its multiple chiral centers and hydroxyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one typically involves multi-step organic reactions. The process often starts with the formation of the core indeno[5,4-e]inden structure, followed by the introduction of hydroxyl and methyl groups at specific positions. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis are employed to achieve the desired product. The use of advanced purification methods, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

The compound (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the carbonyl group.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound’s interactions with enzymes and other biomolecules are of interest. Its ability to modulate biological pathways makes it a potential candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. Its structural features may contribute to its activity as an inhibitor or modulator of specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and intermediates for various applications. Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one lies in its specific stereochemistry and functional groups. The presence of multiple chiral centers and the hydroxyl group contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

CAS No.

4060-50-8

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one

InChI

InChI=1S/C19H28O2/c1-17-11-13(20)10-12(17)4-5-14-15(17)6-8-18(2)16(14)7-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

WAVAWRNIAQZTBO-UGCZWRCOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)CC34C

Origin of Product

United States

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